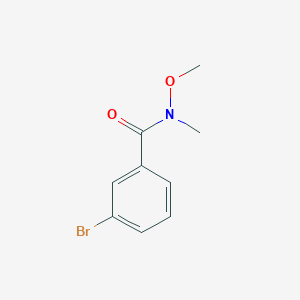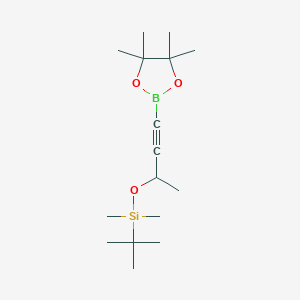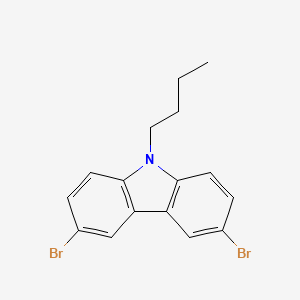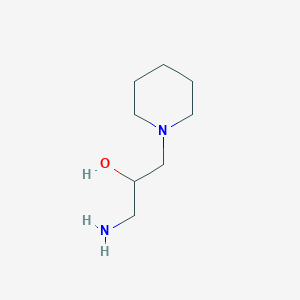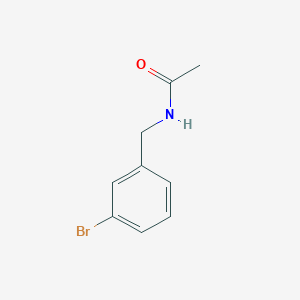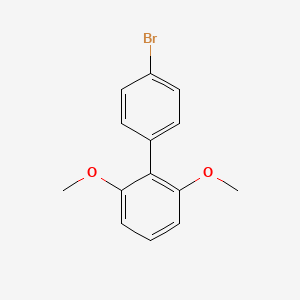
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Overview
Description
4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and methoxy groups at the 2 and 6 positions
Mechanism of Action
Target of Action
The primary target of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, a critical step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of biaryl compounds, which are key structures in many organic compounds .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological system in which it is used .
Result of Action
The primary result of the action of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl are influenced by several environmental factors. For instance, the compound is air- and moisture-stable, and thermally stable . These properties make it suitable for use in a variety of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Major Products:
Substitution: 4’-Amino-2,6-dimethoxy-1,1’-biphenyl
Oxidation: 4’-Bromo-2,6-dimethoxybenzaldehyde
Reduction: 2,6-Dimethoxy-1,1’-biphenyl
Scientific Research Applications
4’-Bromo-2,6-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: It is used as a probe to study biological pathways and interactions.
Comparison with Similar Compounds
- 4-Bromo-2,6-dimethoxybenzaldehyde
- 4-Bromo-2,5-dimethoxy-1,1’-biphenyl
- 4-Bromo-2-fluoro-2’,6’-dimethoxy-1,1’-biphenyl
Comparison: 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. Compared to 4-Bromo-2,6-dimethoxybenzaldehyde, it has a biphenyl core that provides additional stability and potential for further functionalization. The presence of the methoxy groups at the 2 and 6 positions also makes it distinct from other biphenyl derivatives, affecting its electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-4-3-5-13(17-2)14(12)10-6-8-11(15)9-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWPUEAMHLXATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


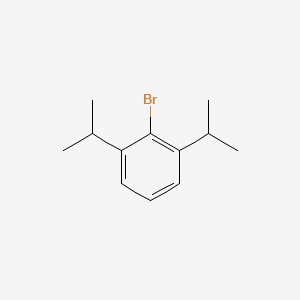
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

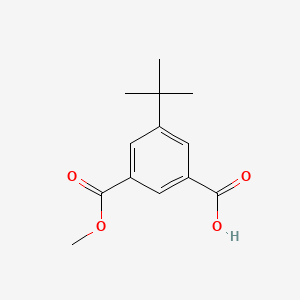
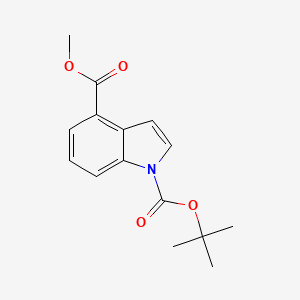
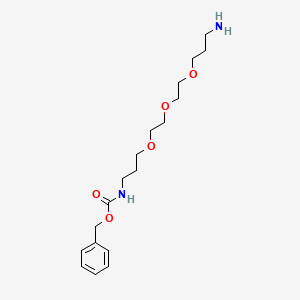
![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
